cRIPGBM vs. Prodrug RIPGBM: A 3.2-Fold Increase in Potency for Direct Apoptosis Induction in GBM CSCs
cRIPGBM demonstrates significantly enhanced potency in inducing apoptosis in GBM CSCs compared to its prodrug, RIPGBM. This difference is critical as cRIPGBM is the active metabolite, bypassing the variable and cell-type dependent conversion step required for RIPGBM . In a direct comparison using the GBM-1 cell line, cRIPGBM exhibits an EC50 of 68 nM, while RIPGBM shows an EC50 of 220 nM .
| Evidence Dimension | Apoptosis Induction Potency (EC50) |
|---|---|
| Target Compound Data | 68 nM |
| Comparator Or Baseline | RIPGBM: 220 nM |
| Quantified Difference | 3.2-fold lower EC50 (higher potency) |
| Conditions | GBM-1 patient-derived GBM cancer stem cells (CSCs) in vitro |
Why This Matters
This 3.2-fold increase in potency for the direct active species reduces the required compound concentration in assays, potentially minimizing off-target effects and ensuring a more robust and reproducible experimental window.
